molecular formula C22H17Cl3N2O3 B2420572 N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide CAS No. 338775-01-2

N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide

Cat. No.: B2420572
CAS No.: 338775-01-2
M. Wt: 463.74
InChI Key: LBIXRGUALNBYQS-UHFFFAOYSA-N
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Description

N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator in cellular signaling pathways. Its primary research value lies in the study of bone biology, where it has been demonstrated to suppress osteoclastogenesis in vitro and in vivo by inhibiting the SIK3 signaling pathway . This mechanism involves the modulation of the cAMP response element-binding protein (CREB)-regulated transcription coactivator 2 (CRTC2), which subsequently impacts the expression of critical genes involved in osteoclast differentiation and function. By specifically targeting SIK3, this compound provides researchers with a powerful pharmacological tool to dissect the role of this kinase in bone resorption, making it highly relevant for investigations into osteoporosis and other bone metabolic disorders. Furthermore, its selectivity profile allows for the precise exploration of SIK3-dependent processes without the confounding effects of inhibiting other structurally related kinases, thereby enabling a clearer understanding of bone remodeling mechanisms and facilitating the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[5-acetyl-1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O3/c1-12-18(13(2)28)10-20(26-21(29)14-4-3-5-16(23)8-14)22(30)27(12)11-15-6-7-17(24)9-19(15)25/h3-10H,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIXRGUALNBYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide (CAS No. 338775-01-2) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H17Cl3N2O3
  • Molecular Weight : 463.74 g/mol
  • Physical State : Solid
  • Purity : Typically >90% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. Its structural components may interfere with bacterial cell wall synthesis or function .
  • Anticancer Properties : Some studies have explored its efficacy in inhibiting cancer cell proliferation. The compound appears to induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies and Experimental Data

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values indicating significant inhibition .
Study 2Anticancer ActivityShowed reduced viability in human breast cancer cells (MCF-7) with IC50 values around 25 µM .
Study 3Anti-inflammatory ActivityReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential for inflammatory disease treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, it is assumed to exhibit moderate bioavailability due to its lipophilic nature.

Safety and Toxicology

Safety assessments indicate that while the compound shows promise for therapeutic applications, further studies are needed to evaluate its long-term toxicity and safety profile in vivo. Initial toxicological data suggests a low acute toxicity level; however, chronic exposure effects remain to be elucidated .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of approximately sixty cancer cell lines, revealing significant cytotoxic effects with an average growth inhibition rate of around 12.53% .

Anti-inflammatory Activity

Molecular docking studies suggest that N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions the compound as a candidate for further development as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups, such as the acetyl and chlorobenzyl moieties, plays a significant role in enhancing its biological activity.

Functional GroupRole in Activity
AcetylEnhances lipophilicity and stability
ChlorobenzylIncreases binding affinity to targets
DihydropyridineContributes to overall bioactivity

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study 2: Inhibition of Inflammatory Mediators

A separate study investigated the compound's effect on inflammatory cytokines in vitro. The results showed that treatment with this compound led to a marked reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Preparation Methods

Friedel-Crafts Acetylation

Activation of the C5 position using directing groups (e.g., -NH₂):

  • Nitrate C5 using HNO₃/H₂SO₄
  • Reduce to amine with H₂/Pd-C
  • Acetylate with acetyl chloride/AlCl₃ (0-5°C, DCM)
  • Oxidize amine to ketone (CrO₃/H₂SO₄)

Limitations:

  • Multi-step sequence lowers overall yield
  • Oxidation steps risk over-functionalization

Cross-Coupling Methodology

Palladium-mediated coupling of 5-bromo derivatives with acetyl equivalents:

Sonogashira Coupling Protocol:

  • Brominate C5 using NBS (AIBN, CCl₄, reflux)
  • Couple with tributyl(1-ethoxyvinyl)tin (Pd(PPh₃)₄, CuI, THF)
  • Hydrolyze vinyl ether to acetyl (HCl/MeOH)

Yield Comparison:

Step Yield (%)
Bromination 85
Coupling 73
Hydrolysis 92
Total 57

Carboxamide Installation at C3

Formation of the 3-chlorobenzamide group employs standard coupling techniques. WO1992022522A1 details chloroacetylation using TEA as HCl scavenger:

Acylation Procedure:

  • Prepare 3-chlorobenzoyl chloride (SOCl₂, 3-chlorobenzoic acid, reflux)
  • React with pyridinone amine (1.05 eq) in dry THF
  • Add TEA (1.1 eq) at 0°C, warm to 25°C
  • Stir 12 hr, extract with EtOAc, concentrate

Quality Control:

  • Monitor by TLC (Rf = 0.4 in 3:1 Hexane:EtOAc)
  • Recrystallize from ethanol/water (mp: 140-142°C)

Reagent Table:

Component Quantity Role
3-Chlorobenzoic acid 15.7 g Carboxylic acid
Thionyl chloride 25 mL Chlorinating agent
Pyridinone amine 10.0 g Nucleophile
Triethylamine 14 mL Base

Process Optimization Challenges

Synthetic hurdles particular to this molecule include:

Regioselectivity in Alkylation

Competing O- vs N-alkylation mitigated by:

  • Strict temperature control (120-130°C)
  • Anhydrous conditions to prevent hydrolysis
  • Catalyst screening (AlCl₃ > FeCl₃ in selectivity)

Steric Hindrance at C3

Bulky 3-chlorobenzamide group necessitates:

  • Slow reagent addition rates (0.5 mL/min)
  • Extended reaction times (≥12 hr)
  • High-dilution conditions (0.1 M in THF)

Purification Considerations

  • Distillation : Effective for dichlorobenzyl intermediates (BP 122-124°C/15 mmHg)
  • Column Chromatography : Silica gel (230-400 mesh) with gradient elution
  • Crystallization : Ethanol/water system achieves >99% purity

Scalability and Industrial Relevance

Adapting lab-scale synthesis to production requires:

Key Modifications:

  • Continuous flow reactors for exothermic steps (alkylation, acylation)
  • Catalytic distillation for in situ removal of HCl
  • QbD approach to define design space:
    • Critical Quality Attributes: Purity ≥99%, Residual solvents <500 ppm
    • Critical Process Parameters: Temperature (±3°C), Stirring rate (200-300 rpm)

Economic Analysis:

Cost Driver Contribution (%)
2,4-Dichlorobenzyl chloride 38
Palladium catalysts 29
Solvent recovery -15 (credit)
Labor 18

Emerging Methodologies

Recent advances propose alternative routes:

Enzymatic Amination

Lipase-catalyzed kinetic resolution for enantioselective synthesis:

  • Substrate: Racemic pyridinone derivatives
  • Enzyme: Candida antarctica Lipase B
  • Solvent: MTBE, 35°C
  • ee: 92% (S)-isomer

Photoredox C-H Activation

Direct C5 acetylation via visible-light catalysis:

  • Catalyst: Ir(ppy)₃ (2 mol%)
  • Acetyl source: Acetyl peroxide
  • Irradiation: 450 nm LEDs
  • Yield: 64% (single step)

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions, cyclization, and condensation. Key challenges include controlling regioselectivity during pyridine ring formation and minimizing byproducts from dichlorobenzyl group reactivity. Optimization strategies:

  • Use N,N-dimethylformamide (DMF) as a solvent to enhance solubility of aromatic intermediates .
  • Employ sodium hydroxide or potassium carbonate to maintain basic conditions for cyclization .
  • Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and improve yields .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for dichlorobenzyl protons (δ 7.2–7.5 ppm) and acetyl groups (δ 2.1–2.3 ppm) to confirm substitution patterns .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 487.8) with theoretical values to validate molecular weight .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction data (e.g., CCDC deposition protocols ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Substituent Variation : Modify the 3-chlorobenzenecarboxamide group to introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric Replacement : Replace the dichlorobenzyl group with trifluoromethyl or thiophene rings to enhance metabolic stability .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and prioritize synthetic targets .

Q. How can researchers resolve contradictions in reported biological data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., SPR and cellular assays) .

Q. What strategies mitigate solubility issues in pharmacological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes for improved bioavailability .

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